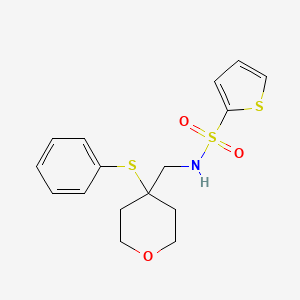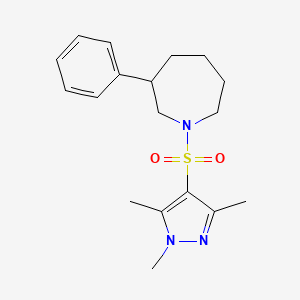![molecular formula C20H28N2O4 B2964126 6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane CAS No. 147610-86-4](/img/structure/B2964126.png)
6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane” is a complex organic compound. It is a derivative of 6-azaspiro[2.5]octane, a bicyclic compound with a unique structure . This compound is known for its ability to react with a variety of substrates, including aldehydes, ketones, alcohols, and amines.
Synthesis Analysis
The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a spiro[2.5]octane ring, which is a type of bicyclic compound. The compound also contains a tert-butoxycarbonyl group and a benzyloxycarbonyl group .Chemical Reactions Analysis
This compound is known for its ability to react with a variety of substrates, including aldehydes, ketones, alcohols, and amines, to form a variety of products. It has been used in the synthesis of a variety of natural products, such as alkaloids, peptides, and steroids.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its empirical formula is C13H21NO4 and its molecular weight is 255.31 g/mol .Aplicaciones Científicas De Investigación
Photochemical and Thermal Rearrangements
The compound's utility is evident in studies of photochemical and thermal rearrangements of oxaziridines, providing clear evidence supporting the stereoelectronic theory that explains regioselectivities observed in these rearrangements. This has been demonstrated through the irradiation of spirooxaziridines leading to specific lactam formation, contributing significantly to the understanding of the photochemical conversion of oximes (Lattes et al., 1982).
Electrophilic Amination
Further research includes the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane derivatives, showcasing a methodology for introducing a hydroxycyclohexylamino group at acidic positions. This process facilitates various stabilization reactions of intermediate compounds, highlighting the compound's versatility in synthesizing complex amino acid derivatives (Andreae et al., 1992).
Synthesis of Heterocyclic Compounds
The use of related spiro compounds in the synthesis of heterocyclic compounds, such as 6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile, has been explored. These compounds react with alcohols and ketoximes to form novel dihydrofurans and tetrahydro-4H-chromenes, demonstrating the potential for creating diverse heterocyclic structures (Kayukova et al., 1998).
Conformationally Restricted Pseudopeptides
Research on spirolactams as conformationally restricted pseudopeptides has been significant. Synthesis efforts have aimed at creating constrained surrogates for dipeptides, such as Pro-Leu and Gly-Leu, which are pivotal in peptide synthesis. These studies provide insights into the compound's application in designing peptides with specific structural and functional properties (Fernandez et al., 2002).
Propiedades
IUPAC Name |
benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-azaspiro[2.5]octane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-19(2,3)26-17(23)21-16-13-20(16)9-11-22(12-10-20)18(24)25-14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDBESNSYKELHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2964044.png)
![(5-Phenyl-1,2-oxazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2964045.png)
![2-(4-ethylpiperazin-1-yl)-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2964046.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B2964048.png)




![1-(1-Methyl-5,7-dihydro-4H-pyrrolo[2,3-c]pyridin-6-yl)prop-2-en-1-one](/img/structure/B2964058.png)
![(5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-6-carboxylic acid](/img/structure/B2964059.png)


![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964063.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964065.png)